molecular formula C9H20ClNO2 B1426532 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-36-6

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1426532
M. Wt: 209.71 g/mol
InChI Key: UXPXOYHGDFGRFB-UHFFFAOYSA-N
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Description

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride, also known as 3-MPMP-HCl, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a chiral compound and has the molecular formula C7H17ClN2O2. This compound is synthesized through a process of alkylation, hydrolysis, and hydrogenation. 3-MPMP-HCl has a number of scientific applications due to its unique properties, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Agrochemicals and Medicinal Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals and medicinal compounds, can involve reactions with N-substituted 4-methyl-2-pyrrolidinones, closely related to 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride (Ghelfi et al., 2003).

  • Production of Pyrrolidines for Medical Use : Pyrrolidines, a class to which 3-[(3-Methoxypropoxy)methyl]pyrrolidine belongs, demonstrate significant biological effects and are used in medicine for various purposes, including as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Chemical and Biological Research

  • Pyrrolidine Derivatives in Anti-Inflammatory Agents : Research into the synthesis of certain pyrrolidine derivatives, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, is part of efforts to discover novel molecules with potential anti-inflammatory properties (Moloney, 2001).

  • Synthesis of Bioactive Pyrrolidines : Studies in synthesizing pyrrolidines, which are central to various bioactive compounds, demonstrate the versatility and importance of these structures in chemical and biological research. This includes the potential for antibacterial and antimycobacterial activities (Belveren et al., 2018).

Novel Syntheses and Applications

  • Novel Synthesis Methods for Pyrrolidines : Innovative synthesis techniques, such as the introduction of active methylene or methine groups to the pyrrolidine skeleton, are crucial for preparing key intermediates in complex syntheses, like those of eburnamonine (Shono et al., 1987).

  • Enantioselective Catalysis : The preparation of diastereomeric derivatives of 3-phosphanylpyrrolidine, which might include modifications similar to those in 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride, are significant for asymmetric Grignard cross-coupling reactions, a crucial process in synthesizing specific enantiomers (Nagel & Nedden, 1997).

  • Fungicidal and Antibacterial Research : The synthesis of novel strobilurin derivatives containing pyrrolidine-2,4-dione moiety, akin to the structure of 3-[(3-Methoxypropoxy)methyl]pyrrolidine, is important for developing new compounds with fungicidal and antibacterial properties (Guihua et al., 2014).

properties

IUPAC Name

3-(3-methoxypropoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-11-5-2-6-12-8-9-3-4-10-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPXOYHGDFGRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride

CAS RN

1220031-36-6
Record name Pyrrolidine, 3-[(3-methoxypropoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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